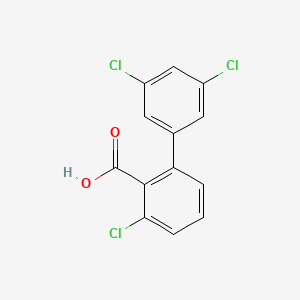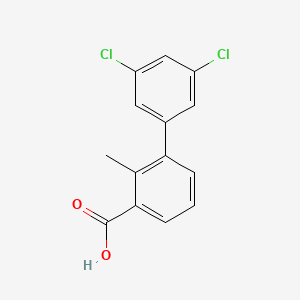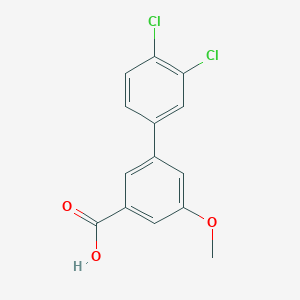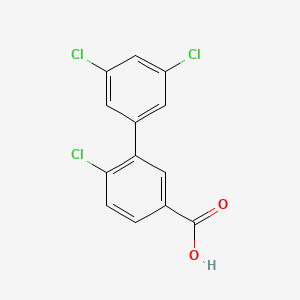
6-Chloro-2-(3,5-dichlorophenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3,5-dichlorophenyl)benzoic acid, or 6-CDPBA, is an organic compound with a wide range of applications in scientific research. It is a white solid that is odorless and has a melting point of approximately 168°C. 6-CDPBA is used in many different laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are important to consider when conducting research.
科学研究应用
6-CDPBA has a wide range of applications in scientific research. It is used in the synthesis of novel compounds, such as 6-chloro-3-hydroxybenzoic acid, which can be used as a starting material for the synthesis of other compounds. 6-CDPBA is also used as an intermediate in the synthesis of other compounds, such as 6-chloro-3-methoxybenzoic acid, which can be used as a starting material for the synthesis of other compounds. 6-CDPBA is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug 6-chloro-3-methoxybenzoic acid. 6-CDPBA is also used in the synthesis of dyes, such as 6-chloro-3-methoxybenzoic acid, which can be used as a starting material for the synthesis of other dyes.
作用机制
The mechanism of action of 6-CDPBA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the activity of these enzymes, 6-CDPBA can reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
6-CDPBA has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which can reduce inflammation. It has also been shown to inhibit the activity of lipoxygenase enzymes, which can reduce the production of leukotrienes. Leukotrienes are involved in inflammation and other physiological processes. Additionally, 6-CDPBA has been shown to have anti-oxidant and anti-cancer properties.
实验室实验的优点和局限性
The advantages of using 6-CDPBA in laboratory experiments include its low cost, its availability, and its ability to be synthesized in a variety of ways. Additionally, 6-CDPBA is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using 6-CDPBA in laboratory experiments is its potential toxicity. 6-CDPBA is a relatively toxic compound, and care should be taken when handling and using it in laboratory experiments.
未来方向
There are a number of potential future directions for research involving 6-CDPBA. One potential direction is to further investigate its anti-oxidant and anti-cancer properties. Additionally, further research could be conducted on its mechanism of action, as well as its potential toxicity. Additionally, 6-CDPBA could be used in the synthesis of novel compounds and pharmaceuticals, as well as in the synthesis of dyes. Finally, further research could be conducted on its potential applications in other fields, such as food science and biotechnology.
合成方法
6-CDPBA can be synthesized in a few different ways. The most common method is the reaction of 3,5-dichlorobenzoic acid with chlorine in the presence of a catalyst, such as ferric chloride. The reaction is carried out in a solvent such as acetic acid. The resulting product is a 6-CDPBA with a purity of 95%. Other methods of synthesis include the reaction of 3,5-dichlorobenzoic acid with phosphorus oxychloride in the presence of a catalyst, such as ferric chloride, and the reaction of 3,5-dichlorobenzoic acid with phosphorus trichloride in the presence of a catalyst, such as zinc chloride.
属性
IUPAC Name |
2-chloro-6-(3,5-dichlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSNGQJMMZSDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691292 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-87-0 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)

